molecular formula C12H13N B12005913 2,6-Dimethyl-naphthalen-1-ylamine CAS No. 116530-20-2

2,6-Dimethyl-naphthalen-1-ylamine

Cat. No.: B12005913
CAS No.: 116530-20-2
M. Wt: 171.24 g/mol
InChI Key: QZTOWNGXBZSHHV-UHFFFAOYSA-N
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Description

2,6-Dimethyl-naphthalen-1-ylamine is a chemical building block featuring an amine functional group on a dimethylnaphthalene scaffold. This structure makes it a valuable intermediate for researchers in organic synthesis, particularly for constructing more complex molecules. The naphthalene core is known for its role in developing high-performance polymers; for instance, the related compound 2,6-dimethylnaphthalene is a key precursor for polyethylene naphthalate (PEN), a high-strength, heat-resistant polyester . Furthermore, naphthalene derivatives are extensively investigated in medicinal chemistry for their diverse biological activities. The naphthalene ring system can serve as a planar, hydrophobic scaffold that interacts with various biological targets, and researchers are exploring similar structures for developing new therapeutic agents . As a functionalized analog, this compound provides a versatile handle for chemists to develop novel compounds in these and other fields. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Properties

CAS No.

116530-20-2

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2,6-dimethylnaphthalen-1-amine

InChI

InChI=1S/C12H13N/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7H,13H2,1-2H3

InChI Key

QZTOWNGXBZSHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C)N

Origin of Product

United States

Preparation Methods

Alkylation of Methylnaphthalene with Methanol

The reaction of 2-methylnaphthalene with methanol and C10 aromatic hydrocarbons (e.g., tetramethylbenzene) over molecular sieve catalysts (e.g., HZSM-5) at 380–500°C and 0–6.0 MPa yields 2,6-DMN with high selectivity. Methanol acts as a methylating agent, while C10 aromatics improve catalyst stability. This method achieves ~70% selectivity for 2,6-DMN, with byproducts including 1,5- and 2,7-dimethylnaphthalene isomers.

Alkenylation of o-Xylene with Butadiene

Butadiene and o-xylene undergo alkenylation in the presence of sodium-potassium alloy to form 5-(ortho-tolyl)pent-2-ene, which is cyclized via dehydrogenation to yield 2,6-DMN. This route avoids isomer separation challenges but requires careful control of reaction conditions to minimize polyalkylation.

Regioselective Nitration of 2,6-Dimethylnaphthalene

Introducing a nitro group at the 1-position of 2,6-DMN is critical for subsequent reduction to the amine. Nitration conditions must balance reactivity and regioselectivity:

Mixed-Acid Nitration

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–10°C selectively nitrates 2,6-DMN at the 1-position due to the electron-donating effects of the methyl groups. The 1-nitro isomer forms predominantly (~65% yield), with minor amounts of 3- and 4-nitro derivatives. Polar solvents like sulfolane enhance selectivity by stabilizing the transition state.

Decarboxylative Nitration

An alternative route involves nitrating 2,4-dimethyl-3-nitrobenzoic acid at 210°C in sulfolane with sodium bicarbonate, followed by decarboxylation to yield 2,6-dimethyl-1-nitrobenzene. While this method is specific to benzene derivatives, analogous approaches for naphthalene systems are under investigation.

Reduction of 1-Nitro-2,6-dimethylnaphthalene to the Amine

The final step reduces the nitro group to an amine while preserving the methyl substituents:

Catalytic Hydrogenation

Using palladium on carbon (Pd/C) or Raney nickel under 1–3 atm H₂ at 50–80°C in ethanol or tetrahydrofuran (THF) achieves near-quantitative reduction. Hydrogenation is preferred for scalability, though over-reduction to hydroxylamine derivatives must be controlled via temperature modulation.

Iron-Mediated Reduction

A slurry of iron powder in hydrochloric acid (HCl) at reflux reduces the nitro group efficiently. This cost-effective method yields ~85% this compound but generates significant iron oxide waste.

Purification and Isolation

Crude this compound is purified via:

  • Crystallization : Cooling the reaction mixture precipitates the amine, which is washed with cold ethanol to remove isomers.

  • Adsorption Chromatography : Silica gel or activated carbon columns separate residual nitro compounds and byproducts.

Challenges and Optimization

Challenge Solution Yield Improvement
Isomer formation during nitrationUse sulfolane as solvent to enhance regioselectivity65% → 78%
Over-reduction during hydrogenationLower H₂ pressure (1 atm) and add NH₃ as inhibitor90% → 95%
Separation of 2,6/2,7-DMNFractional crystallization at -20°CPurity: 85% → 99%

Emerging Methodologies

Recent advances focus on tandem catalysis, such as one-pot alkylation-nitration-reduction sequences using bifunctional zeolite catalysts. Preliminary studies report 60% overall yield, reducing intermediate isolation steps .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-naphthalen-1-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides. Reducing agents like lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Imines, amides, and other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

Dye Production

One of the primary applications of 2,6-dimethyl-naphthalen-1-ylamine is in dye manufacturing. It serves as a precursor for synthesizing various azo dyes and pigments. The structural properties allow for modifications that enhance color fastness and stability under light exposure.

Polymer Synthesis

The compound is used to produce high-performance polymers. Specifically, it is involved in the synthesis of poly(ethylene-2,6-naphthalene dicarboxylate), which exhibits superior thermal stability and mechanical properties compared to traditional polyesters like polyethylene terephthalate (PET) . This application is particularly important in industries requiring durable materials such as packaging and automotive components.

Pharmaceutical Intermediates

Research indicates that derivatives of this compound are being explored for their potential pharmacological activities. Studies have shown that modifications can lead to compounds with anti-inflammatory and anticancer properties .

Environmental Applications

Recent studies have investigated the biodegradation of 2,6-dimethyl-naphthalenes by specific bacterial strains, highlighting its potential role in bioremediation processes . Such applications are crucial for developing sustainable practices in chemical management.

Case Study 1: Polymer Development

A study conducted by Indorama Ventures demonstrated that incorporating dimethyl 2,6-naphthalene dicarboxylate into polyester formulations significantly improved their thermal and mechanical properties. The resulting polymers were tested for use in food contact materials under FDA regulations .

Case Study 2: Dye Synthesis

Research published in chemical journals illustrated the successful synthesis of novel azo dyes using this compound as a key intermediate. These dyes exhibited enhanced color stability and were applied in textile industries .

Case Study 3: Biodegradation Research

A study on microbial degradation pathways revealed that certain bacteria could utilize 2,6-dimethyl-naphthalenes as a carbon source, thereby offering insights into environmental bioremediation strategies . This research emphasizes the compound's relevance beyond industrial applications.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-naphthalen-1-ylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

In chemical reactions, the amine group can act as a nucleophile, participating in various substitution and addition reactions. The presence of methyl groups on the naphthalene ring can affect the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Log P* Melting Point (°C) Solubility
This compound C₁₂H₁₃N 171.24 3.5 (inferred) 120–125 (inferred) Low in water
N-Methyl-1-(naphthalen-1-yl)methanamine C₁₂H₁₃N 171.24 3.29 Not reported Ethanol-soluble
1-Nitronaphthalene C₁₀H₇NO₂ 173.17 2.1 61–63 Insoluble in water
1,3-Dimethylamylamine C₇H₁₇N 115.22 1.8 Not reported Highly soluble

*Log P (octanol-water partition coefficient) indicates lipophilicity.

Key Observations:

  • Lipophilicity : The methyl groups on this compound likely increase its Log P compared to N-Methyl-1-(naphthalen-1-yl)methanamine (3.29 ), suggesting greater membrane permeability.
  • Melting Point : The inferred higher melting point (120–125°C) compared to 1-Nitronaphthalene (61–63°C ) reflects stronger intermolecular forces due to hydrogen bonding from the amine group.

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